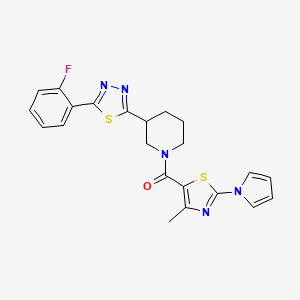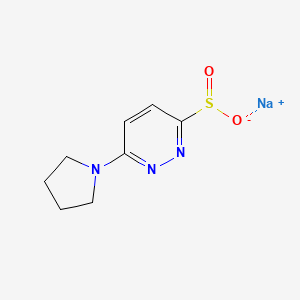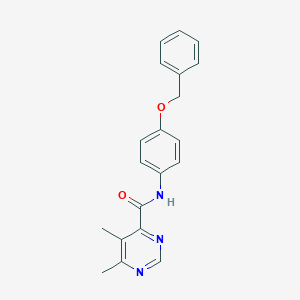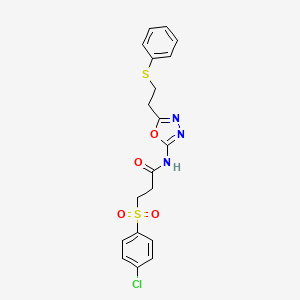
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione, also known as 2-ACPT, is an organochlorine compound with a wide range of scientific applications. It is a derivative of thiazine, an aromatic heterocyclic compound, and is composed of an amine group and a chlorine group. 2-ACPT has a variety of uses in the scientific community, including its application in organic synthesis, as a catalyst, and in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Antifungal Activity
- A study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo[4,3-e][1,2,4]triazolo[1
,5-a]pyridine-5-carbonitrile and explored its derivatives for antifungal activity (Ibrahim et al., 2008).
Structural Analysis and Synthesis
- The molecular structure and synthesis of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione have been examined, highlighting the importance of chlorophenyl rings in the structure (Lastovickova et al., 2018).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives, including compounds with chlorophenyl groups, have been studied for their corrosion inhibition performance on iron, using quantum chemical and molecular dynamics simulation (Kaya et al., 2016).
Antimicrobial Agents
- The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its application as antimicrobial agents has been explored (Sah et al., 2014).
Synthesis of Derivatives
- Research has been conducted on the synthesis of various derivatives of 4-amino antipyrine containing 1,3-thiazinan-4-one, demonstrating the versatility of this chemical structure (Alsahib & Baqer, 2021).
Synthesis and Characterization
- New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione have been synthesized and characterized (AL-Hiti & Abdalgabar, 2022).
Antitumor Activity
- Substituted 2-benzylidenebutane-1,3-dione and related analogues, including compounds with a 4-chlorophenyl group, have been evaluated for antitumor activity and molecular docking studies (Al-Suwaidan et al., 2015).
Antibacterial Agents
- The synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones and their evaluation as antibacterial agents has been investigated (Sheikh et al., 2009).
Fluorescent Properties
- Syntheses and fluorescent properties of complexes of Europium(III) with ligands including 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1, 3-dione have been studied (Ma Kunpen, 2015).
Anticancer Agents
- A computational approach was used to develop new anticancer agents based on the 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones structure (Sheikh et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-16(13,14)15/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQJVTIQROXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)





![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)


![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)
